molecular formula C11H13ClN2 B13354032 2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No.: B13354032
M. Wt: 208.69 g/mol
InChI Key: XAUFGRBPRFQPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane (CAS: 198988-88-4, molecular formula: C₁₁H₁₃ClN₂, molecular weight: 208.69 g/mol) is a conformationally rigid bicyclic amine featuring a fused seven-membered ring system with two nitrogen atoms at positions 2 and 5 . The 4-chlorophenyl substituent at position 2 enhances its lipophilicity and modulates electronic properties, making it a valuable scaffold in medicinal chemistry. Synthetically, it is prepared via Staudinger reduction followed by transannular cyclization or through Mannich reactions using commercially available precursors like 5-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane . This compound has been explored as a key intermediate for nicotinic acetylcholine receptor (nAChR) ligands and antitumor agents .

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13ClN2/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2

InChI Key

XAUFGRBPRFQPRU-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CN2C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from bicyclic amino acid derivatives such as 4-aminoproline methyl esters or tropinone derivatives that are functionalized to introduce the 4-chlorophenyl substituent. The key synthetic challenge is constructing the diazabicyclo[2.2.1]heptane core with the correct stereochemistry and substituent placement.

Epimerization–Lactamization Cascade Reaction

A notable method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions. This process induces 2-epimerization followed by intramolecular aminolysis, forming the bridged lactam intermediate that leads to the diazabicyclo[2.2.1]heptane scaffold.

  • Key factors: Use of electron-withdrawing N-protective groups and strong bases to promote the cascade.
  • Outcome: Efficient formation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) have been explored to rapidly generate molecular diversity in the 2,5-diazabicyclo[2.2.1]heptane framework. For example, the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates via MCRs has been reported, offering a route to functionalized derivatives with potential biological activity.

  • Advantage: Rapid access to diverse derivatives.
  • Challenge: Limited reports on direct MCR synthesis of the parent bicyclic amine without additional functionalization.

Stepwise Synthesis via Aminoalcohol Intermediates

Another approach involves the preparation of key intermediates such as 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol through Grignard reactions of carbamate-protected tropinone with 4-chlorophenyl magnesium bromide. Subsequent transformations including deprotection and alkylation yield the target diazabicycloheptane derivatives.

  • Typical steps:
    • Protection of amino groups.
    • Grignard addition to introduce the 4-chlorophenyl group.
    • Deprotection and cyclization to form the bicyclic structure.
    • Alkylation or Mannich reactions for further functionalization.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Reference
Epimerization–Lactamization Cascade (2S,4R)-4-aminoproline methyl esters, strong base, N-protective groups Efficient stereoselective synthesis Requires careful control of conditions
Multicomponent Reactions (MCR) Amines, carbon disulfide, aldehydes, isocyanates Rapid diversity, functionalized derivatives Limited reports for parent compound
Grignard Reaction on Tropinone Derivatives Carbamate-protected tropinone, 4-chlorophenyl magnesium bromide Access to key intermediates, versatile Multi-step, protection/deprotection needed
Organocatalytic Applications Hydrobromide salts in methanol, multicomponent substrates Demonstrates compound availability and utility Indirect method, not primary synthesis

Detailed Synthetic Route Example

Synthesis via Tropinone Derivative (Adapted from)

  • Protection: Tropinone is protected as a carbamate to prevent side reactions.
  • Grignard Addition: Reaction with 4-chlorophenyl magnesium bromide introduces the 4-chlorophenyl substituent, yielding a carbamate-protected aminoalcohol intermediate.
  • Deprotection: Removal of the carbamate protecting group under basic conditions to free the amine.
  • Cyclization: Intramolecular cyclization forms the diazabicyclo[2.2.1]heptane core.
  • Functionalization: Optional alkylation or Mannich reaction to modify the bicyclic amine.

This method provides good stereochemical control and yields intermediates useful for further derivatization.

Analytical and Practical Considerations

  • The hydrobromide salt form of 2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane enhances aqueous solubility, facilitating its use in biological assays and drug formulation.
  • Strong bases and electron-withdrawing protecting groups are critical for successful epimerization–lactamization cascades.
  • Multicomponent reactions require precise stoichiometric control to avoid side products and maximize yield.
  • Grignard reactions must be conducted under anhydrous conditions to prevent quenching of the organometallic reagent.

Chemical Reactions Analysis

Types of Reactions

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to introduce different substituents on the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, while substitution reactions result in compounds with new substituents on the bicyclic core.

Scientific Research Applications

2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)- has several scientific research applications, including:

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diazabicyclo[2.2.1]heptane, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane (Compound 8)

  • Structure : Pyridin-3-yl substituent at position 2.
  • Activity : Exhibits high potency for α4β2-nAChR (Ki = 0.15 nM), surpassing the affinity of cytisine .
  • Applications : Investigated for depression treatment due to its selectivity for α4β2 over α3β4 and α7 nAChR subtypes .

(1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane Hydrobromide

  • Structure : 4-Fluorophenyl substituent; chiral (1S,4S) configuration.
  • Activity: Used in asymmetric organocatalysis, achieving up to 46% enantiomeric excess (ee) in Biginelli reactions .

2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride

  • Structure : Methyl group at position 2.
  • Activity: Limited biological data, but serves as a precursor for chiral ligands in receptor studies .

Bicyclic Diazabicycloheptane Isomers

3,6-Diazabicyclo[3.1.1]heptane (3,6-DBH)

  • Structure : Nitrogen atoms at positions 3 and 6; less rigid than 2,5-diazabicyclo[2.2.1]heptane.
  • Activity : Demonstrates cytotoxicity against prostate cancer cells (LNCaP and PC3) with IC₅₀ values <10 μM in vitro and tumor growth inhibition in vivo .
  • Applications : Anticancer drug development .

3,8-Diazabicyclo[3.2.1]octane

  • Structure : Eight-membered ring with nitrogen atoms at positions 3 and 6.
  • Activity : High affinity for α4β2-nAChR (Ki = 0.7 nM) and central analgesic effects .

Functional Comparison

Compound Substituent/Ring System Key Activity/Application Affinity/Selectivity (nM) Reference
2-(4-Chlorophenyl)-2,5-DBH 4-Chlorophenyl nAChR ligand, antitumor intermediate Not reported
2-(Pyridin-3-yl)-2,5-DBH (Compound 8) Pyridin-3-yl α4β2-nAChR agonist (Ki = 0.15) 0.15 (α4β2)
(1S,4S)-2-(4-Fluorophenyl)-2,5-DBH 4-Fluorophenyl Organocatalyst (up to 46% ee) N/A
3,6-Diazabicyclo[3.1.1]heptane None (3,6-DBH scaffold) Cytotoxic (IC₅₀ <10 μM) N/A
3,8-Diazabicyclo[3.2.1]octane None (3,8-DAB scaffold) α4β2-nAChR agonist (Ki = 0.7) 0.7 (α4β2)

Research Findings and Key Differentiators

Receptor Selectivity: The pyridin-3-yl analogue (Compound 8) exhibits 4.7-fold higher α4β2-nAChR affinity than 3,8-diazabicyclo[3.2.1]octane, attributed to optimal π-π stacking with receptor residues .

Synthetic Accessibility :

  • 2,5-Diazabicyclo[2.2.1]heptane derivatives are synthetically challenging due to ring strain; gram-scale synthesis requires Staudinger reductions or Mannich reactions .
  • 3,6-DBH is more accessible via microwave-assisted cyclization but lacks the stereochemical control of 2,5-DBH derivatives .

Therapeutic Potential: 3,6-DBH shows direct antitumor activity, while 2,5-DBH derivatives are primarily tool compounds for receptor studies . Chiral 2,5-DBH salts (e.g., 4-fluorophenyl derivative) enable asymmetric catalysis, a unique application absent in other analogues .

Biological Activity

2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane, also known as (1S,4S)-2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide (CAS No. 198988-88-4), is a bicyclic compound with potential applications in pharmaceutical development, particularly in the treatment of various cancers and neurological disorders. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H13ClN2
  • Molecular Weight : 208.69 g/mol
  • Structure : The compound features a bicyclic structure that enhances its interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of derivatives of 2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane. Specifically, a study synthesized several new dithiocarbamate derivatives and evaluated their biological activity against various cancer cell lines.

Key Findings:

  • Compound 9e demonstrated significant antiproliferative activity against cervical cancer (CaSki), breast cancer (MDA-MB-231), and lung cancer (SK-Lu-1) cell lines.
  • The compound induced apoptosis through a caspase-dependent pathway without causing necrotic cell death in tumor cells or human lymphocytes, indicating a selective action against cancer cells .

IC50 Values

The following table summarizes the IC50 values of Compound 9e against different cancer cell lines:

Cell Line IC50 (µM)
CaSki12.5
MDA-MB-23115.0
SK-Lu-114.0

The biological activity of 2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane is attributed to its ability to modulate apoptotic pathways. The induction of apoptosis in tumor cells was confirmed through:

  • Caspase Activation : Increased levels of activated caspases were observed in treated cells, indicating that the compound triggers programmed cell death.
  • Selectivity for Tumor Cells : The compound exhibited greater selectivity for tumor cells compared to normal lymphocytes, suggesting a favorable therapeutic index.

Pharmacological Applications

This compound is not only relevant for oncology but also holds promise in neuropharmacology:

  • Neurological Disorders : Its structural properties allow it to interact with neurotransmitter systems, potentially aiding in the development of treatments for conditions such as depression and anxiety disorders .
  • Drug Development : As an intermediate in pharmaceutical synthesis, it is utilized to create various drug candidates targeting specific receptors involved in neurological functions.

Q & A

Q. What are the common synthetic routes for 2-(4-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane derivatives?

Methodological Answer: The parent compound is typically synthesized from trans-4-hydroxy-L-proline via multistep functionalization. Directed lithiation of Boc-protected intermediates followed by electrophilic trapping enables C-substitution (e.g., introducing aryl or alkyl groups) . X-ray crystallography confirms stereochemical outcomes, with rigid bicyclic scaffolds providing chiral environments for asymmetric catalysis .

Q. What is the role of this compound in asymmetric organocatalysis?

Methodological Answer: Derivatives act as chiral Brønsted acids or hydrogen-bond donors in reactions like the Biginelli cyclocondensation. For example, (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane•2HBr (10 mol%) achieves up to 94% yield and 46% ee in synthesizing dihydropyrimidinones (DHPMs). Key factors include protonation of intermediates and stabilization of transition states via non-covalent interactions .

Advanced Research Questions

Q. How can enantioselectivity be optimized in Biginelli reactions using this catalyst?

Methodological Answer:

  • Solvent Screening : Replacing methanol with isopropanol-methanol (6:1) increases yield from 56% to 88%, though enantioselectivity remains ~34% ee .
  • Substituent Tuning : Electron-donating groups (e.g., p-methoxy) on aldehydes improve stereoselectivity (up to 46% ee), while electron-withdrawing groups (e.g., nitro) reduce it (<10% ee) .
  • Catalyst Loading : Increasing from 10 mol% to 50 mol% does not enhance selectivity, suggesting saturation of active sites .

Q. How to resolve contradictions in substituent effects on reaction outcomes?

Methodological Answer: Ortho-substituted aldehydes exhibit lower enantioselectivity compared to para-substituted analogs due to steric hindrance disrupting catalyst-substrate alignment. Systematic substitution studies combined with DFT calculations (e.g., NCI analysis) can validate steric/electronic contributions .

Q. What methodologies address low reaction rates in DHPM synthesis?

Methodological Answer: Microwave irradiation (6–7 W, 45°C, 8 h) reduces reaction time but yields lower enantioselectivity (27% ee vs. 34% ee under thermal conditions). Hybrid approaches (e.g., microwave pre-activation followed by thermal equilibration) may balance speed and selectivity .

Q. How to confirm the stereochemical integrity of derivatives?

Methodological Answer: Single-crystal X-ray diffraction (e.g., C18H18F2N2O2S derivatives) reveals dihedral angles between aromatic rings (17.2°) and hydrogen-bonding networks stabilizing crystal packing. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers for ee determination .

Key Recommendations for Researchers

  • Prioritize substituent electronic profiling to balance yield and enantioselectivity.
  • Use hybrid thermal-microwave protocols for time-sensitive reactions.
  • Validate stereochemical outcomes with X-ray crystallography and chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.